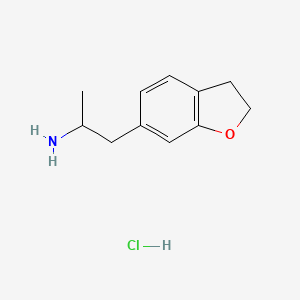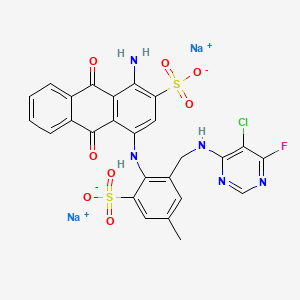
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C19H23NO3•HBr and a molecular weight of 394.30, is used primarily in biochemical and proteomics research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide typically involves the following steps:
Petasis Reaction: This reaction is used to form the tetrahydroisoquinoline core.
Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is used to cyclize the intermediate product to form the tetrahydroisoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form different reduced isoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
科学的研究の応用
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and biochemical research tools.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar and shares similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
31804-72-5 |
|---|---|
分子式 |
C19H24BrNO3 |
分子量 |
394.309 |
IUPAC名 |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H |
InChIキー |
VQNLLFHKHDXJRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br |
同義語 |
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(p-methoxybenzyl)isoquinoline Hydrobromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)
![(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B586218.png)


![Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)


![3-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B586231.png)
